5-Aminoindoline dihydrochloride
Overview
Description
5-Aminoindoline dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2. It is a derivative of indoline, a bicyclic heterocycle, and contains an amino group at the 5-position. This compound is commonly used in various chemical and biological research applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoindoline dihydrochloride typically involves the reduction of 5-nitroindoline. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Aminoindoline dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form various hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitrosoindoline or nitroindoline derivatives.
Reduction: Formation of fully hydrogenated indoline derivatives.
Substitution: Formation of N-substituted indoline derivatives.
Scientific Research Applications
5-Aminoindoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Aminoindoline dihydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. In medicinal chemistry, it is studied for its ability to inhibit specific enzymes or receptors, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Nitroindoline: A precursor in the synthesis of 5-Aminoindoline dihydrochloride.
4-Aminoindole: Another amino-substituted indole derivative with different reactivity and applications.
5-Chloroindole-3-carboxaldehyde: A halogenated indole derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its amino group at the 5-position allows for targeted chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2,3-dihydro-1H-indol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-1-2-8-6(5-7)3-4-10-8;;/h1-2,5,10H,3-4,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZOMPGFSSVFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647365 | |
Record name | 2,3-Dihydro-1H-indol-5-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2759-14-0 | |
Record name | 2,3-Dihydro-1H-indol-5-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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